N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
Description
N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a heterocyclic compound featuring a benzamide group linked to a 3-phenyl-1,2,4-thiadiazole scaffold. This structure serves as a critical pharmacophore in medicinal chemistry due to its versatility in interacting with biological targets. The thiadiazole ring contributes to electron-deficient properties, enhancing binding affinity to receptors, while the benzamide moiety allows for structural modifications to optimize selectivity and potency.
Properties
IUPAC Name |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c19-14(12-9-5-2-6-10-12)17-15-16-13(18-20-15)11-7-3-1-4-8-11/h1-10H,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSLYXJUYHXKHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17280-75-0 | |
| Record name | N-(3-Phenyl-1,2,4-thiadiazol-5-yl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017280750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)BENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQP2U9E4NE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Phenyl-[1,2,4]thiadiazol-5-yl)-benzamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include heating the mixture to facilitate the formation of the thiadiazole ring. The product is then purified using standard techniques such as recrystallization.
Industrial Production Methods: While specific industrial production methods for N-(3-Phenyl-[1,2,4]thiadiazol-5-yl)-benzamide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Substitution Reactions
The chlorine-free derivative (structurally analogous to halogenated variants) undergoes nucleophilic substitution at the benzamide carbonyl group or thiadiazole ring. Key examples include:
Aminolysis
Reaction with amines (e.g., aliphatic amines, hydrazines) replaces the amide or thiadiazole substituents. For instance:
-
Reagent : Hydrazine hydrate
-
Condition : Reflux in ethanol (6–8 hours)
-
Product : Hydrazide derivatives (e.g., N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide) with yields up to 83% .
Key Data :
| Reaction Component | Details |
|---|---|
| Yield | 83% |
| Melting Point | 275–276°C |
| 1H-NMR (DMSO-d6) | δ 12.64 (s, NH), 7.94–7.51 (m, aromatic H), 2.22 (s, CH3) |
Oxidation
The thiadiazole sulfur atom oxidizes to sulfoxides or sulfones under strong oxidizing agents:
-
Reagents : H2O2 (30%), KMnO4 (acidic conditions)
-
Condition : Room temperature, 12–24 hours
Reduction
The carbonyl group reduces to alcohols:
-
Reagents : LiAlH4, NaBH4
-
Condition : Dry THF, 0–5°C
-
Product : Secondary alcohols with retained thiadiazole structure .
Thiadiazole Ring Functionalization
Reactions with bidentate nucleophiles induce cyclization:
-
Example : Reaction with o-phenylenediamine in DMF forms benzimidazole derivatives (e.g., compound 18 ) .
-
Yield : 75–85%
-
Key NMR Shift : Disappearance of SCH3 groups at δ 2.22 ppm, confirming cyclization .
Iodine-Mediated Cyclization
Treatment with iodine in DMF eliminates sulfur and forms fused heterocycles:
-
Product : 1,3,4-Thiadiazole fused with pyridine or benzoxazole rings .
-
Condition : Reflux, 4–6 hours
Suzuki-Miyaura Cross-Coupling
The phenyl group participates in palladium-catalyzed coupling:
-
Catalyst : Pd(PPh3)4
-
Reagent : Aryl boronic acids
Biological Activity Modulation via Reactivity
Derivatives synthesized through these reactions show enhanced bioactivity:
Mechanistic Insights
-
Substitution : Proceeds via nucleophilic attack at the electron-deficient thiadiazole C5 position.
-
Oxidation : Involves electrophilic addition of oxygen to sulfur, stabilized by resonance in the thiadiazole ring .
-
Cyclization : Driven by sulfur elimination and subsequent ring closure, confirmed by 13C-NMR (δ 182.8 for C=S) .
Spectroscopic Characterization
Critical NMR and IR data for reaction monitoring:
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential anticancer properties of N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide and related compounds. The compound has been synthesized and tested against various human cancer cell lines, demonstrating notable cytotoxic effects.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic properties of several thiadiazole derivatives, including this compound. The results indicated that this compound exhibited significant antiproliferative activity against breast and lung cancer cell lines with IC50 values in the micromolar range. For instance:
- Breast Cancer (CTC50) : 0.794 µM
- Lung Cancer (CTC50) : 0.913 µM
These findings suggest that derivatives of this compound could be further developed as potential anticancer agents .
| Cancer Type | IC50 Value (µM) |
|---|---|
| Breast Cancer | 0.794 |
| Lung Cancer | 0.913 |
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have also been investigated. Compounds similar to this compound have shown promising results in seizure models.
Case Study: Anticonvulsant Efficacy
In a study assessing the anticonvulsant activity of various thiadiazole derivatives using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models:
- Compounds displayed protection rates of up to 80% at specific dosages.
- The synthesized compounds exhibited mechanisms involving GABAergic pathways and voltage-gated ion channels.
These results indicate that this compound may contribute to developing new anticonvulsant medications .
Interactions with Adenosine Receptors
This compound has also been studied for its interactions with adenosine receptors, specifically as a selective antagonist for human adenosine A3 receptors.
Case Study: Binding Affinity Studies
In structure–activity relationship (SAR) studies:
- The compound exhibited a Ki value of 0.032 µM at human adenosine A3 receptors.
- Variations in substitutions on the phenyl ring significantly enhanced binding affinity and selectivity.
This highlights the potential of this compound as a lead compound for developing selective adenosine receptor antagonists .
| Receptor Type | Ki Value (µM) |
|---|---|
| Human Adenosine A3 | 0.032 |
Mechanism of Action
The mechanism of action of N-(3-Phenyl-[1,2,4]thiadiazol-5-yl)-benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer research, the compound may interfere with signaling pathways that regulate cell growth and apoptosis, thereby inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Benzamide Derivatives with Substituent Variations
Substituents on the benzamide ring significantly influence receptor affinity and selectivity. Key examples include:
- N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide (LUF5437): Exhibits a Ki of 7 nM at adenosine A₁ receptors, demonstrating high selectivity for this subtype .
- N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide (LUF5417): Shows preferential binding to adenosine A₃ receptors (Ki = 82 nM) .
Key Finding : Hydroxy groups enhance A₁ selectivity, while methoxy groups shift preference toward A₃ receptors.
Table 1: Adenosine Receptor Affinity of Benzamide Analogues
| Compound | A₁ Ki (nM) | A₃ Ki (nM) | Selectivity |
|---|---|---|---|
| LUF5437 (4-hydroxybenzamide) | 7 | >1,000 | A₁-selective |
| LUF5417 (4-methoxybenzamide) | >1,000 | 82 | A₃-selective |
Cyclohexanamide and Urea Analogues
Replacing benzamide with alternative scaffolds alters pharmacological profiles:
- N-(3-phenyl-1,2,4-thiadiazol-5-yl)-trans-4-hydroxycyclohexanamide (VUF5472) : Shows moderate A₁ affinity (Ki = 20 nM) but reduced selectivity compared to LUF5437 .
- Urea analogues with thiazolo/thiadiazolo heterocycles: Exhibit divergent structure-activity relationships (SAR), with lower adenosine receptor affinity than benzamide derivatives .
Key Finding : Rigid cyclohexanamide or urea backbones reduce potency, highlighting the benzamide group's superiority in receptor interactions.
Antiproliferative Thiadiazole-Benzamide Hybrids
Modifications to the benzamide moiety can confer anticancer activity:
- 4-((4-methyl-benzyl)oxy)-N-(1,2,4-thiadiazol-5-yl)benzamide (VIa) : Demonstrates antiproliferative activity against colon cancer cells (IC₅₀ ~1.25 µg/mL) via HDAC8 inhibition .
- 4-((3-nitrobenzyl)oxy)-N-(1,2,4-thiadiazol-5-yl)benzamide (VIb) : Enhanced activity due to electron-withdrawing nitro groups .
Table 2: Antiproliferative Activity of Thiadiazole-Benzamide Derivatives
| Compound | Substituent | IC₅₀ (µg/mL) | HDAC8 Binding Affinity |
|---|---|---|---|
| VIa | 4-methyl-benzyloxy | 1.25 | High |
| VIb | 3-nitrobenzyloxy | 0.62 | Moderate |
| VIc | Biphenyl-methoxy | 2.5 | Low |
Piperazine-Linked Thiadiazole Derivatives
Incorporating piperazine enhances antibacterial and anti-inflammatory properties:
- N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide (2): Exhibits potent antibacterial activity (MIC = 0.010–0.021 µM) against Haemophilus influenzae and Staphylococcus aureus, surpassing Ofloxacin (MIC = 27.64–27.67 µM) .
Key Finding : Piperazine-carboxamide hybrids broaden therapeutic applications beyond receptor antagonism.
Carbamate and Methoxy Derivatives
- 2,2,2-Trifluoroethyl N-(3-phenyl-1,2,4-thiadiazol-5-yl)carbamate : The trifluoroethyl group improves metabolic stability, making it suitable for high-purity pharmaceutical applications .
- 4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide : The 3-oxo group reduces receptor binding but enhances solubility .
Biological Activity
N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a synthetic compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in treating various conditions, particularly through its interaction with adenosine receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNS. Its structure features a thiadiazole ring that contributes to its biological activity. The compound exhibits significant binding affinity for adenosine A1 receptors with a Ki value of 7 nM, indicating its potential as an adenosine receptor antagonist.
1. Adenosine Receptor Antagonism
This compound selectively interacts with adenosine receptors, particularly the A1 subtype. This interaction is critical for modulating various physiological processes such as inflammation and cancer progression. The compound's ability to inhibit adenosine signaling pathways suggests therapeutic potential in conditions characterized by excessive adenosine signaling .
2. Anticancer Properties
Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. For instance:
- LoVo cells : The compound showed a significant reduction in cell viability with an IC value below 50% at concentrations around 200 µM after 48 hours of treatment.
- MCF-7 cells : Similar effects were observed with reduced viability at comparable concentrations .
These findings position this compound as a candidate for further development in cancer therapeutics.
3. Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. This compound has been shown to reduce inflammation in preclinical models by stabilizing lysosomal membranes and inhibiting prostaglandin biosynthesis .
Comparative Analysis of Thiadiazole Derivatives
A comparative analysis of various thiadiazole derivatives reveals the unique biological activities associated with structural modifications:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-methyl-1,2,4-thiadiazol-3-yl)benzamide | Methyl substitution on thiadiazole | Adenosine receptor antagonist |
| N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amide | Methoxy group on phenyl | Antimicrobial activity |
| N-(3-pyridyl)-1,2,4-thiadiazol-5-amide | Pyridine ring substitution | Anticancer properties |
| This compound | Phenyl substitution on thiadiazole | Potential anti-inflammatory effects |
This table underscores how modifications can influence the biological profile of thiadiazole derivatives.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antiproliferative Effects : A study demonstrated that this compound significantly inhibits cell proliferation in LoVo and MCF-7 cancer cell lines at low micromolar concentrations .
- Toxicity Assessment : Toxicity assays conducted on Daphnia magna indicated low lethality at concentrations up to 200 µM for most tested compounds except one outlier that showed higher toxicity .
- Mechanistic Insights : Research into the mechanism revealed that the anti-inflammatory effects could be attributed to both lysosomal stabilization and inhibition of inflammatory mediators like prostaglandins .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide?
- Methodological Answer : The synthesis typically involves coupling a benzamide derivative with a 3-phenyl-1,2,4-thiadiazol-5-amine precursor. For example, condensation reactions using carbodiimide coupling agents (e.g., EDC/HOBt) or nucleophilic substitution under reflux conditions in polar aprotic solvents (e.g., DMF). Purity is ensured via recrystallization or column chromatography. Key intermediates like 5-amino-3-phenyl-1,2,4-thiadiazole can be synthesized from thiourea derivatives and phenyl isothiocyanate .
Q. How is the structure of this compound characterized in academic research?
- Methodological Answer : Structural confirmation employs spectroscopic techniques:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide) .
- NMR (¹H/¹³C) : Assigns aromatic protons (δ 7.2–8.5 ppm) and thiadiazole carbons (δ 160–170 ppm).
- X-ray Crystallography : Resolves 3D geometry using programs like SHELX for refinement. For example, SHELXL refines twinned or high-resolution data to confirm bond lengths/angles .
Q. What biological activities have been reported for this compound?
- Methodological Answer : Bioassays reveal:
- Antibacterial Activity : MIC values (0.007–44.85 μM) against Haemophilus influenzae and Staphylococcus aureus via broth microdilution .
- Anti-inflammatory Activity : NF-κB inhibition (IC₅₀ = 0.007–44.26 μM) using luciferase reporter assays .
- Adenosine Receptor Antagonism : Radioligand binding assays (Kᵢ = 7 nM at A₁ receptors) show substituent-dependent potency .
Advanced Research Questions
Q. How do structural modifications impact the compound's receptor affinity and selectivity?
- Methodological Answer : Substituent effects are studied via:
- Steric/Electric Tuning : Para-substituted benzamides (e.g., 4-OH, 4-OCH₃) enhance A₁/A₃ receptor binding. Steric bulk at the benzamide para-position reduces affinity, while electron-withdrawing groups improve A₃ selectivity .
- Cyclohexyl Analogs : Trans-4-hydroxycyclohexyl derivatives (e.g., VUF5472) achieve Kᵢ = 20 nM at A₁ receptors, validated via comparative molecular field analysis (CoMFA) .
Q. What computational methods predict the compound's target interactions?
- Methodological Answer :
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., S···N contacts in crystal packing) .
- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to identify pharmacophore regions .
- Docking Studies : Simulate binding to adenosine receptors using AutoDock Vina, focusing on hydrophobic pockets and hydrogen-bond networks .
Q. How can microwave-assisted synthesis improve yield and efficiency?
- Methodological Answer : Microwave reactors reduce reaction time (e.g., 30 minutes vs. 12 hours) by enhancing thermal uniformity. For example, cyclocondensation of thiosemicarbazides with benzoyl chlorides under microwaves (150°C, 300 W) achieves >90% yield, monitored by TLC .
Q. What challenges arise in crystallizing this compound, and how are they resolved?
- Methodological Answer :
- Twinning : Common in thiadiazole derivatives; resolved using SHELXL's TWIN/BASF commands .
- Low Diffraction Quality : High-resolution data (≤1.0 Å) collected at synchrotrons improve refinement. Cryocooling (100 K) minimizes thermal motion artifacts .
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer : Standardize assays to minimize variability:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
